molecular formula C17H15ClN2O4 B5772497 5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5772497
M. Wt: 346.8 g/mol
InChI Key: QGSJSCMDQLEFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as "Oxadiazole" and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it works by inhibiting the activity of various enzymes and proteins involved in inflammation, cancer cell proliferation, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, inhibit cancer cell proliferation, and exhibit antimicrobial activity. It has also been found to have neuroprotective effects and may have potential in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential therapeutic applications. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations is that the exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on 5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent, as it has been found to inhibit cancer cell proliferation. Additionally, further research could be done to better understand its mechanism of action and develop targeted therapies.

Synthesis Methods

The synthesis of 5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzyl chloride with 3,4-dimethoxybenzohydrazide in the presence of triethylamine and acetonitrile. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield the final product, 5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-21-14-8-7-11(9-15(14)22-2)17-19-16(24-20-17)10-23-13-6-4-3-5-12(13)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSJSCMDQLEFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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